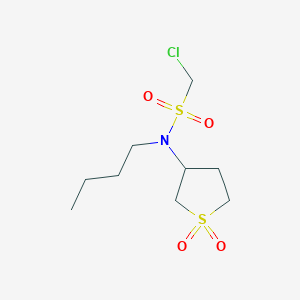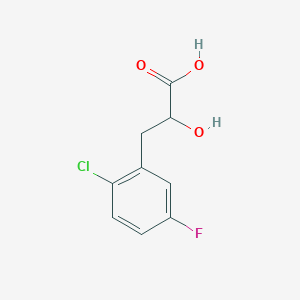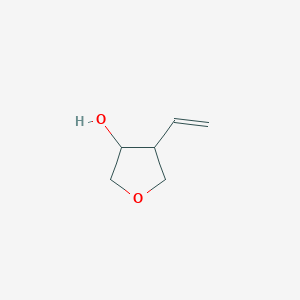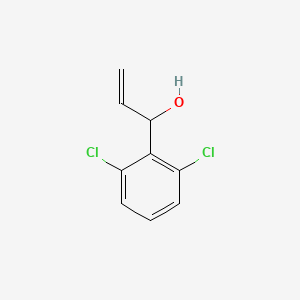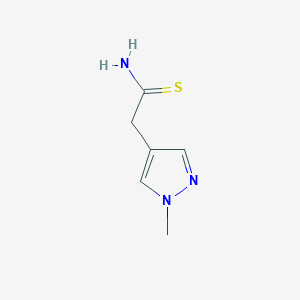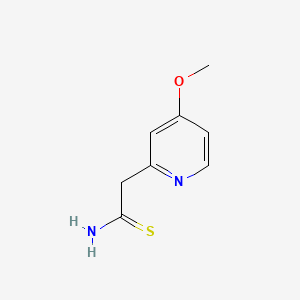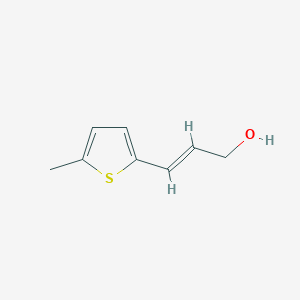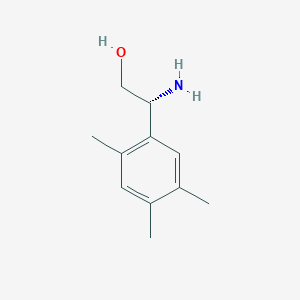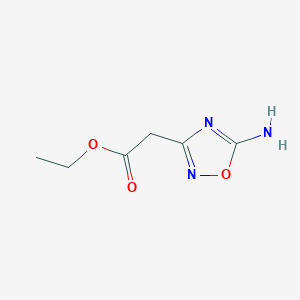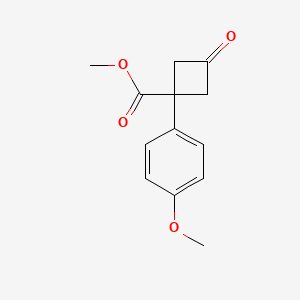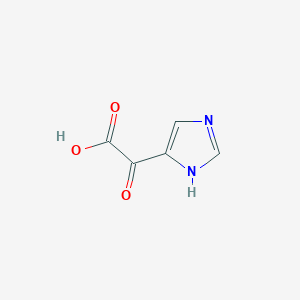
4-(2-Aminobutoxy)butanoicacid,trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminobutoxy)butanoic acid, trifluoroacetic acid is a chemical compound with a complex structure that includes both an amino group and a trifluoroacetic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminobutoxy)butanoic acid, trifluoroacetic acid typically involves the reaction of 4-(2-aminobutoxy)butanoic acid with trifluoroacetic acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Aminobutoxy)butanoic acid, trifluoroacetic acid may involve large-scale synthesis using automated reactors and precise control systems. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminobutoxy)butanoic acid, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trifluoroacetic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4-(2-Aminobutoxy)butanoic acid, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(2-Aminobutoxy)butanoic acid, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and interact with various enzymes and receptors, while the trifluoroacetic acid group can influence the compound’s solubility and reactivity. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Aminobutoxy)butanoic acid: Lacks the trifluoroacetic acid group, leading to different chemical properties and reactivity.
Trifluoroacetic acid derivatives: Compounds with similar trifluoroacetic acid groups but different amino or alkoxy groups.
Uniqueness
4-(2-Aminobutoxy)butanoic acid, trifluoroacetic acid is unique due to the combination of its amino and trifluoroacetic acid groups, which confer distinct chemical properties and potential applications. This combination allows for versatile reactivity and interactions with various molecular targets, making it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C10H18F3NO5 |
|---|---|
Poids moléculaire |
289.25 g/mol |
Nom IUPAC |
4-(2-aminobutoxy)butanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H17NO3.C2HF3O2/c1-2-7(9)6-12-5-3-4-8(10)11;3-2(4,5)1(6)7/h7H,2-6,9H2,1H3,(H,10,11);(H,6,7) |
Clé InChI |
MUWLLOQCOZTKIS-UHFFFAOYSA-N |
SMILES canonique |
CCC(COCCCC(=O)O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




